molecular formula C10H9ClN2S B1479296 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2091250-70-1

4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine

Cat. No.: B1479296
CAS No.: 2091250-70-1
M. Wt: 224.71 g/mol
InChI Key: LVZFVHHLFGHQDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7ClN2S. The molecular weight is 210.68 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions proceed through various pathways, including oxidative dehydrogenation, annulation, and oxidative aromatization .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal Activity : Novel pyrimidine derivatives, including compounds with thiophen-3-ylmethyl structures, have been synthesized and evaluated for their antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These studies demonstrate the potential of such compounds in agricultural and pharmaceutical applications to combat fungal infections (Wang et al., 2018).

  • Anticancer Intermediates : Research has shown that chloro and nitrophenoxy substituted pyrimidine compounds serve as important intermediates for the synthesis of small molecule anticancer drugs. The development of efficient synthetic methods for these intermediates is crucial for advancing cancer treatment options (Kou & Yang, 2022).

  • Optical and Electronic Properties : Investigations into thiopyrimidine derivatives reveal their significant potential in nonlinear optics (NLO) and medicine due to their promising applications stemming from their structural and electronic properties. Such studies contribute to the development of materials for optoelectronic applications and novel therapeutic agents (Hussain et al., 2020).

  • Antibacterial and Antifungal Activities : Derivatives of thiophen-2-yl pyrimidine have been synthesized and assessed for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their potential as new antimicrobial agents (Patel & Patel, 2017).

  • Anti-Inflammatory and Analgesic Agents : Pyrimidine heterocycles have been explored for their role in biological processes at the cellular level, leading to the synthesis of derivatives with improved anti-inflammatory and analgesic activities. Such research is vital for discovering new therapeutic compounds with reduced toxicity and side effects (Muralidharan, Raja, & Deepti, 2019).

Safety and Hazards

“4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” is considered hazardous . It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, using protective equipment, and stored in a well-ventilated place .

Mechanism of Action

In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of CDK2, which is achieved through direct binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence cellular processes and contribute to the overall biological activity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. In the nucleus, this compound can influence gene expression, while in the mitochondria, it can affect cellular energy production .

Properties

IUPAC Name

4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZFVHHLFGHQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.